

Mass Spectrometry Analysis of 2C-B-Butterfly: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935

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Disclaimer: The compound "**2C-B-Butterfly**" is not a recognized chemical entity in current scientific literature. This document presents a hypothetical, yet scientifically plausible, application note and protocol for its analysis based on the well-documented analytical methods for its presumed parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and other related phenethylamines. The proposed structure for "**2C-B-Butterfly**" is a derivative of 2C-B, and the analytical data herein are predictive.

Introduction

The 2C family of psychedelic phenethylamines, first synthesized by Alexander Shulgin, continues to see the emergence of new derivatives on the illicit drug market. These new psychoactive substances (NPS) pose a significant challenge to forensic and clinical toxicology laboratories, requiring the continuous development of sensitive and specific analytical methods for their detection and quantification.^{[1][2][3]} This application note details hypothetical protocols for the mass spectrometry analysis of "**2C-B-Butterfly**," a presumed derivative of 2C-B, in biological matrices. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are presented.

For the purpose of this document, "**2C-B-Butterfly**" is postulated to be 2-(4-bromo-2,5-dimethoxyphenyl)-N-(diphenylmethyl)ethan-1-amine, a structure with a bulky "butterfly-like" diphenylmethyl group attached to the amine.

Postulated Structure of **2C-B-Butterfly**:

- Chemical Formula: C₂₄H₂₆BrNO₂
- Molecular Weight: 440.38 g/mol

Quantitative Data Summary

The following tables summarize the predicted quantitative data for the analysis of **2C-B-Butterfly**.

Table 1: Predicted GC-MS Data for TFA-Derivatized **2C-B-Butterfly**

Analyte	Retention Time (min)	Precursor Ion (m/z)	Key Fragment Ions (m/z)
2C-B-Butterfly-TFA	12.5	535 [M] ⁺	243, 167, 91

Table 2: Predicted LC-MS/MS Data for **2C-B-Butterfly**

Analyte	Retention Time (min)	Precursor Ion [M+H] ⁺ (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Collision Energy (eV)
2C-B-Butterfly	6.8	441.1	243.0	167.1	25

Experimental Protocols

Protocol 1: GC-MS Analysis of 2C-B-Butterfly in Urine

Gas chromatography-mass spectrometry is a robust technique for the identification of phenethylamines; however, derivatization is often required to improve chromatographic performance and obtain informative mass spectra.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Sample Preparation: Solid-Phase Extraction (SPE)

- To 1 mL of urine, add an internal standard and 2 mL of a suitable buffer to adjust the pH to >9.

- Vortex the sample and apply it to an appropriate SPE column.
- Wash the column with deionized water, followed by an acidic methanol solution.
- Dry the column thoroughly under a vacuum.
- Elute the analyte with a basic solvent mixture (e.g., 3 mL of dichloromethane/isopropanol/ammonium hydroxide 78:20:2).^[8]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

2. Derivatization

- Reconstitute the dried extract in 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
- Heat the vial at 70°C for 30 minutes.
- Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions

- GC System: Agilent 8890 Gas Chromatograph
- MS System: Agilent 5977B Mass Spectrometer
- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
- Injection Volume: 1 µL
- Inlet Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute.
 - Ramp: 15°C/min to 300°C.
 - Hold: 5 minutes.

- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-600 amu.

4. Data Analysis

- Identify the derivatized **2C-B-Butterfly** peak based on its retention time and mass spectrum.
- The mass spectrum is expected to show a molecular ion at m/z 535 and characteristic fragments corresponding to the loss of the diphenylmethyl group and other cleavages. A prominent fragment is predicted at m/z 243, corresponding to the $[C_{10}H_{12}O_2Br]^+$ fragment, which is characteristic of 2C-B.[\[1\]](#)
- Quantify the analyte using a calibration curve prepared with a certified reference standard.

Protocol 2: LC-MS/MS Analysis of 2C-B-Butterfly in Serum

LC-MS/MS offers high sensitivity and specificity for the analysis of phenethylamines, often without the need for derivatization, making it well-suited for clinical and forensic screening.[\[9\]](#)
[\[10\]](#)[\[11\]](#)[\[12\]](#)

1. Sample Preparation: Protein Precipitation

- To 100 μ L of serum, add an internal standard and 300 μ L of ice-cold acetonitrile.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

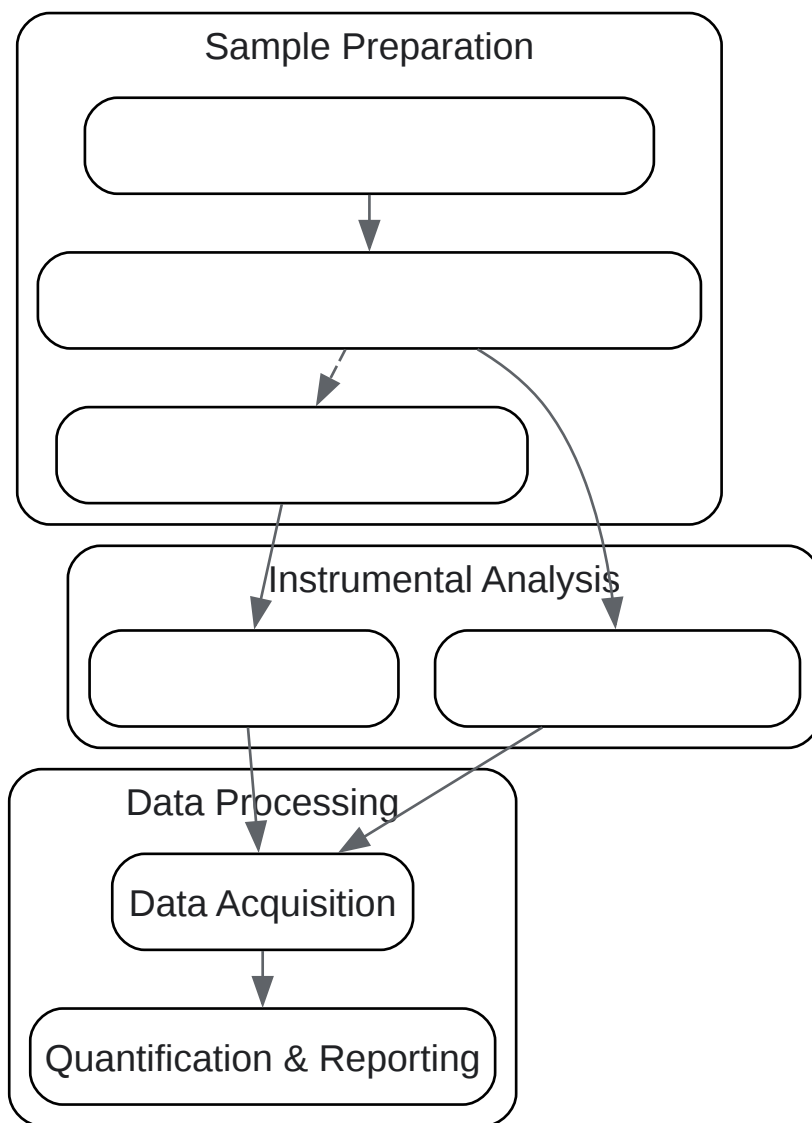
- LC System: Waters ACQUITY UPLC I-Class
- MS System: Waters Xevo TQ-S micro
- Column: Synergi Polar-RP (100 x 2.0 mm, 2.5 μ m) or equivalent
- Mobile Phase A: 1 mM Ammonium Formate in Water with 0.1% Formic Acid
- Mobile Phase B: Methanol with 0.1% Formic Acid
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5-95% B
 - 8-10 min: 95% B
 - 10-10.1 min: 95-5% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MS/MS Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis

- Identify and integrate the chromatographic peak for **2C-B-Butterfly** based on its retention time and the presence of both quantifier and qualifier transitions.
- Calculate the concentration based on a calibration curve prepared with a certified reference standard.

Visualizations

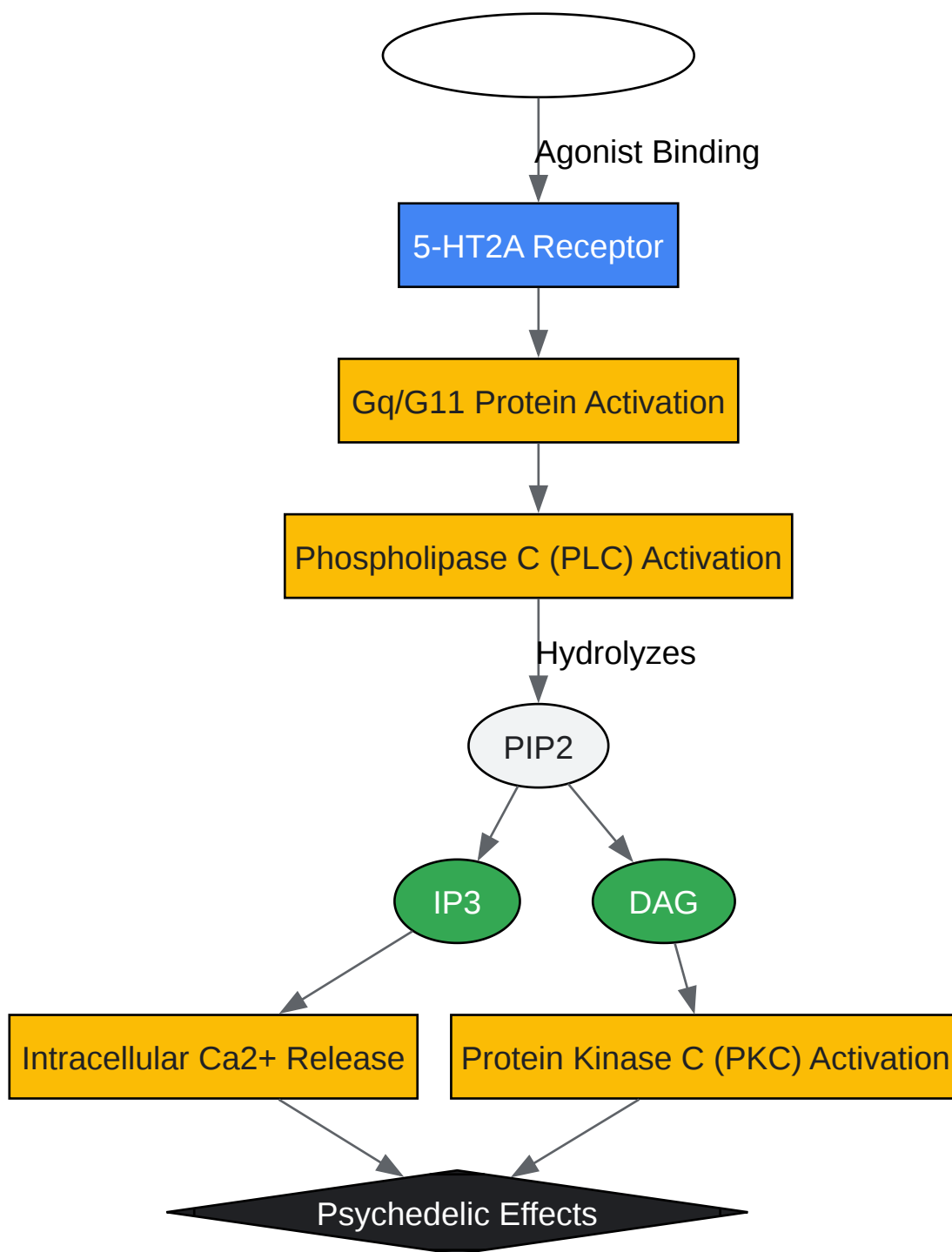
Experimental Workflow



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Caption: General analytical workflow for the analysis of **2C-B-Butterfly**.

Hypothesized Signaling Pathway



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Caption: Simplified signaling pathway of **2C-B-Butterfly** at the 5-HT2A receptor.

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